N-(1-Acetylindolin-4-yl)acrylamide is a chemical compound with the molecular formula and a molecular weight of 230.26 g/mol. It is classified as an organic compound, specifically an acrylamide derivative that features an indole structure. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound is cataloged under the Chemical Abstracts Service number 2189497-49-0. It falls under the category of acrylamides, which are known for their utility in synthetic organic chemistry and biological applications. Acrylamide derivatives often exhibit a range of biological activities, including anti-cancer properties, making them valuable in pharmaceutical research .
The synthesis of N-(1-Acetylindolin-4-yl)acrylamide typically involves multi-step reactions that can include:
These methods are generally optimized for yield and purity, employing techniques such as chromatography for purification .
N-(1-Acetylindolin-4-yl)acrylamide can undergo various chemical reactions characteristic of acrylamides, including:
These reactions are significant for both synthetic applications and understanding the compound's stability and reactivity in biological systems .
The mechanism of action for N-(1-Acetylindolin-4-yl)acrylamide is not fully elucidated but is hypothesized to involve:
Data from related studies indicate that such compounds can act on targets like poly (ADP-ribose) polymerase, which plays a crucial role in DNA repair mechanisms .
While specific physical properties such as density, melting point, and boiling point are not readily available for N-(1-Acetylindolin-4-yl)acrylamide, general characteristics typical of acrylamides include:
The chemical properties align with those of typical acrylamides:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
N-(1-Acetylindolin-4-yl)acrylamide has potential applications in:
Research continues into optimizing its synthesis and evaluating its efficacy in various biological contexts .
The emergence of acrylamide-functionalized pharmaceuticals represents a paradigm shift in covalent drug design. Early acrylamide applications focused on industrial polymers, but the discovery of in vivo biological activity triggered medicinal exploration. Afatinib (2013 FDA approval) marked a watershed as the first acrylamide-containing kinase inhibitor, validating acrylamide’s capacity for targeted covalent binding via Michael addition with cysteine residues [5]. This breakthrough catalyzed research into acrylamide’s dual roles: covalent warhead and physicochemical modulator.
Table 1: Evolution of Key Acrylamide-Containing Bioactive Compounds
Compound | Target | Significance |
---|---|---|
Afatinib | Epidermal growth factor receptor (EGFR) | First FDA-approved acrylamide-based kinase inhibitor |
Ibrutinib | Bruton’s tyrosine kinase (BTK) | Demonstrated CNS penetrance |
JNJ-5207787 | Neuropeptide Y Y2 receptor | Validated acrylamide in neuropeptide antagonism |
N-(1-Adamantyl)acrylamide | Model scaffold | Showcased steric effects on reactivity |
Subsequent innovations revealed acrylamide’s tunable reactivity. The synthesis of complex hybrids like "N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-N-(1-benzyl-piperidin-4-yl)-3-(4-trifluoromethyl-phenyl)-acrylamide" demonstrated structural adaptability for receptor-specific targeting [1]. Crucially, acrylamide incorporation improved solubility and membrane permeability in EGFR inhibitors like gefitinib derivatives while maintaining covalent engagement capabilities [5]. This historical trajectory underscores acrylamide’s transformation from industrial monomer to privileged pharmacophore.
N-(1-Acetylindolin-4-yl)acrylamide exemplifies a strategic fusion of complementary pharmacophoric elements. The indoline core provides a rigid, planar heteroaromatic system facilitating π-stacking interactions with biological targets, while the 1-acetyl group enhances metabolic stability and modulates electron density [7]. Computational analyses of analogous indolinones reveal favorable drug-like properties: molecular weight (175-223 g/mol), topological polar surface area (37-50 Ų), and consensus log P values (1.15-2.39) aligning with Lipinski’s guidelines for bioavailability [4] [7].
The acrylamide moiety introduces critical 3-dimensionality through its rotatable bond (confirmed in 1-acetylindolin-3-one derivatives [7]), enabling optimal target engagement. Steric effects profoundly influence reactivity; bulky substituents like the adamantyl group in N-(1-Adamantyl)acrylamide shield the electrophilic β-carbon, reducing off-target reactions [8]. This balance between reactivity and selectivity is engineered into N-(1-Acetylindolin-4-yl)acrylamide through indoline’s steric contour, which partially encumbers the acrylamide while maintaining covalent binding capability. Hydrogen-bonding motifs are equally vital: the acrylamide’s carbonyl and N-H serve as hydrogen bond acceptors and donors, respectively, enhancing target affinity as demonstrated in neuropeptide Y antagonists where similar acrylamides form critical hydrogen bonds [2].
This hybrid scaffold demonstrates exceptional versatility in modulating diverse biological targets. In neuropeptide systems, acrylamide-containing compounds like JNJ-5207787 (N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide) function as potent, selective Y2 receptor antagonists (binding pIC₅₀ = 7.00 ± 0.10 human, 7.10 ± 0.20 rat) [2]. The acrylamide moiety contributes to >100-fold selectivity over Y1/Y4/Y5 receptors, attributed to its hydrogen-bonding geometry and controlled covalent engagement with cysteine residues in the Y2 binding pocket. Post-binding, acrylamide enables prolonged receptor occupancy, as confirmed by ex vivo autoradiography showing sustained Y2 occupancy after systemic administration [2].
Table 2: Target Selectivity Profile of Representative Acrylamide Hybrid
Receptor Type | Binding Affinity (pIC₅₀) | Selectivity vs. Y2 |
---|---|---|
Neuropeptide Y2 (Human) | 7.00 ± 0.10 | Reference |
Neuropeptide Y1 (Human) | <5.00 | >100-fold |
Neuropeptide Y4 (Human) | <5.00 | >100-fold |
Neuropeptide Y5 (Human) | <5.00 | >100-fold |
In enzyme systems—particularly kinases—the scaffold’s acrylamide group enables irreversible inhibition through Cys797 engagement in EGFR. Crucially, strategic positioning (e.g., 4-position substitution on quinazoline) maintains potency while optimizing properties: acrylamide-modified gefitinib analog (compound 6a) exhibits 65.2 nM IC₅₀ against EGFR, with log P reduced by 0.5-1.0 units versus non-acrylamide counterparts, directly enhancing solubility and blood-brain barrier penetrance [5]. This dual-targeting capability positions N-(1-Acetylindolin-4-yl)acrylamide as a versatile template for covalent drug discovery across target classes.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5